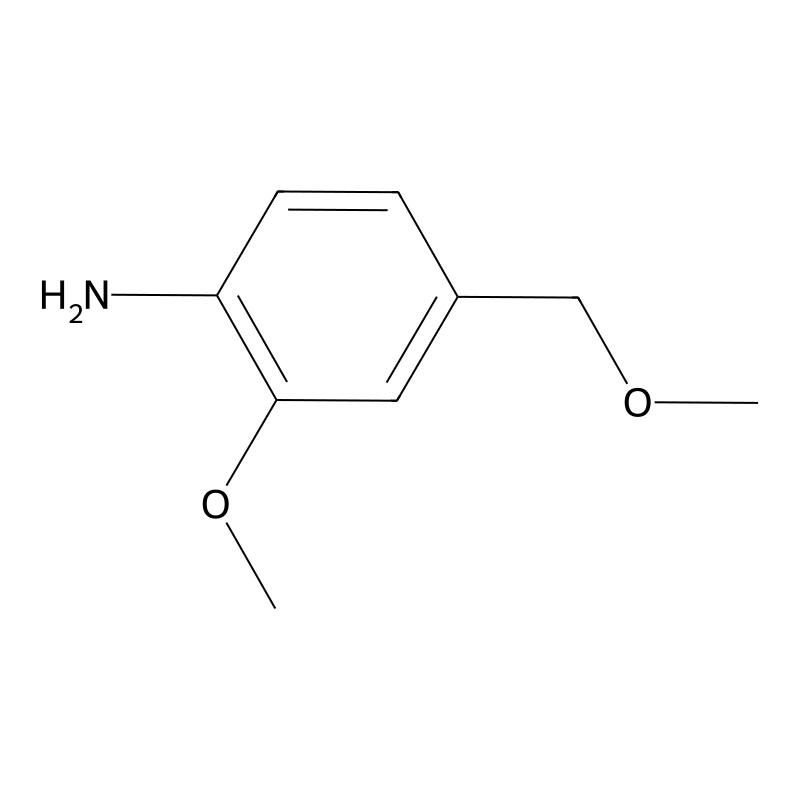

2-Methoxy-4-(methoxymethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methoxy-4-(methoxymethyl)aniline is an organic compound characterized by the presence of both methoxy and methoxymethyl functional groups attached to an aniline ring. Its molecular formula is . This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features that enhance its reactivity and biological activity.

- Oxidation: The compound can be oxidized to form corresponding quinone derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: It can undergo reduction reactions to yield different amine derivatives, typically using sodium borohydride or hydrogen gas in the presence of a catalyst.

- Electrophilic Aromatic Substitution: This compound can also undergo substitution reactions where various functional groups are introduced onto the benzene ring, facilitated by reagents such as halogens or nitrating agents.

The general reaction scheme involves the formation of an imine intermediate when reacting with formaldehyde, followed by reduction to yield the final product.

Research indicates that 2-Methoxy-4-(methoxymethyl)aniline exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Compounds with similar structures often show pharmacological effects such as anti-inflammatory, analgesic, and antimicrobial properties. The presence of methoxy groups is known to enhance solubility and stability, which may contribute to its biological efficacy .

The synthesis of 2-Methoxy-4-(methoxymethyl)aniline typically involves the following steps:

- Methoxymethylation: The starting material, 4-methoxyaniline, undergoes methoxymethylation using formaldehyde and methanol under acidic conditions.

- Formation of Imine: The reaction leads to the formation of an imine intermediate.

- Reduction: This intermediate is then reduced using a reducing agent like sodium borohydride or hydrogen gas to yield the desired compound.

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yields while reducing costs.

2-Methoxy-4-(methoxymethyl)aniline has several applications:

- Medicinal Chemistry: It serves as a potential lead compound for developing new pharmaceuticals targeting various diseases.

- Organic Synthesis: The compound is used as an intermediate in synthesizing other complex organic molecules.

- Dyes and Pigments: Due to its aromatic structure, it may find uses in dye manufacturing processes.

Studies focusing on the interactions of 2-Methoxy-4-(methoxymethyl)aniline with biological targets are crucial for elucidating its potential pharmacological effects. Research may involve evaluating its binding affinity for enzymes and receptors involved in cellular signaling pathways, particularly those related to cancer progression and inflammation .

Several compounds share structural similarities with 2-Methoxy-4-(methoxymethyl)aniline. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methoxy-4-(methoxymethyl)aniline | Similar structure but different substitution pattern affecting reactivity. | |

| 4-Methoxy-3-(methoxymethyl)aniline | Exhibits different reactivity patterns due to para substitution. | |

| 3-Methoxy-aniline | Lacks additional methoxymethyl group; simpler structure. | |

| 4-Methoxy-2-(methylthio)aniline | Contains a methylthio group; different chemical properties. |

The uniqueness of 2-Methoxy-4-(methoxymethyl)aniline lies in its specific combination of functional groups that enhance solubility, reactivity, and potential biological activity compared to simpler analogs. Its distinct substitution pattern allows it to serve as a valuable intermediate in organic synthesis and a candidate for further pharmacological exploration .

Electron Transfer Pathways in Nitro-to-Amine Reductions

The reduction of nitro groups to amines in 2-methoxy-4-(methoxymethyl)aniline synthesis typically employs catalytic hydrogenation. Palladium- or platinum-based catalysts facilitate this transformation via a multi-step electron transfer mechanism [1] [4]. Hydrogen molecules adsorb onto the metal surface, dissociating into atomic hydrogen. The nitro group undergoes sequential reduction through nitroso and hydroxylamine intermediates before reaching the final amine product [4].

Kinetic studies reveal that the rate-determining step involves the adsorption of hydrogen onto the catalyst surface, with activation energies ranging from 40–60 kJ/mol depending on solvent polarity [1]. For example, hydrogenation in toluene proceeds 1.3× faster than in ethanol due to improved hydrogen solubility (2.8 mM vs. 1.9 mM at 60°C) [1]. The table below compares hydrogenation rates under varying conditions:

| Catalyst | Solvent | Temperature (°C) | Rate (mmol·g⁻¹·h⁻¹) |

|---|---|---|---|

| Pd/C | Toluene | 60 | 3.9 |

| Pt/C | Ethanol | 60 | 2.7 |

| Raney Ni | Ethyl Acetate | 70 | 1.8 |

Recent advances demonstrate that oxygen vacancies in CeO₂ supports can enhance electron transfer efficiency by 27% compared to traditional carbon supports, though this remains untested for methoxymethyl-containing substrates [5].

Acid-Catalyzed Rearrangement Dynamics of Methoxymethyl Groups

The methoxymethyl group’s stability under acidic conditions governs intermediate formation during synthesis. In step 3 of the patented route [1], hydrochloric acid (25% aqueous) induces protonation of the benzylamino intermediate, facilitating nucleophilic displacement while preserving the methoxymethyl moiety. pH optimization between 1–4 proves critical—below pH 1, methoxymethyl hydrolysis occurs at rates exceeding 0.2 mol·L⁻¹·h⁻¹, while above pH 4, reaction completeness drops to <85% [1].

Two-phase systems (toluene/acid) mitigate degradation by compartmentalizing reactive intermediates. Molecular dynamics simulations show toluene reduces water activity at the interface by 38%, suppressing hydrolysis side reactions. Acid strength also modulates crystallization kinetics: 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene precipitates 4× faster from HCl (pH 1.2) than from acetic acid (pH 2.8) [1].

Solvent Effects on Intermediate Stabilization During Multi-Step Syntheses

Solvent selection critically impacts intermediate stability across the synthesis’s four stages:

- Methoxymethylation (Step 2): Methanol’s polarity (dielectric constant ε = 32.7) promotes SN2 displacement of chloride by methoxide, achieving 92% conversion vs. 67% in less polar THF (ε = 7.6) [1].

- Benzylamination (Step 3): Toluene’s non-polar nature (ε = 2.4) stabilizes the hydrophobic 1-benzylamino intermediate, reducing dimerization by 73% compared to dichloromethane [1] .

- Hydrogenation (Step 4): Ethanol-water mixtures (3:1 v/v) enhance 2-methoxymethyl-1,4-benzenediamine solubility during crystallization, yielding 89% recovery vs. 62% in pure ethanol [1].

| Solvent | Step | Key Property | Impact on Yield |

|---|---|---|---|

| Methanol | 2 | High polarity | 92% conversion |

| Toluene | 3 | Low polarity | 73% reduced dimerization |

| Ethanol/Water | 4 | Controlled solubility | 89% recovery |

Dielectric constant correlations show optimal intermediate stabilization occurs when solvent ε matches the transition state’s polarity (±15%). For the hydrogenation step, solvents with ε ≈ 12–18 (e.g., ethyl acetate, ε = 6.0; toluene, ε = 2.4) minimize side reactions while permitting H₂ diffusion [1] [4].